

# An In-depth Technical Guide to the Spectroscopic Data of 6-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-Aminoisoquinolin-5-ol	
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Disclaimer: This technical guide focuses on the spectroscopic data of 6-Aminoisoquinoline. An extensive search yielded no specific experimental spectroscopic data for **6-Aminoisoquinolin-5-ol**. Given the structural similarity, the data presented for 6-Aminoisoquinoline serves as a valuable reference for researchers and scientists in the field of drug development.

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Aminoisoquinoline. It includes detailed experimental protocols for acquiring such data and a visualization of a representative synthetic workflow.

#### **Data Presentation**

The following tables summarize the available quantitative spectroscopic data for 6-Aminoisoquinoline.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR Spectroscopic Data of 6-Aminoisoquinoline



Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Number of Protons	Assignment
8.98	single peak	-	1H	H-1
8.32	double peak	5.5	1H	H-3
7.75	double peak	9.0	1H	H-8
7.75	double peak	5.5	1H	H-4
7.35	double peak	5.5	1H	H-7
7.00	double peak	9.0	1H	H-5
6.58	single peak	-	1H	Aromatic Proton
5.54	broad single peak	-	2H	-NH2

Solvent: CDCl<sub>3</sub>[1][2]

<sup>13</sup>C NMR Spectroscopic Data of 6-Aminoisoquinoline

No experimental <sup>13</sup>C NMR data for 6-Aminoisoquinoline was explicitly found in the searched literature. The expected chemical shifts would be in the range of approximately 110-155 ppm for the aromatic carbons.

## Infrared (IR) Spectroscopy

Predicted IR Absorption Bands for 6-Aminoisoquinoline

While a specific experimental spectrum for 6-Aminoisoquinoline was not available, the following table outlines the expected characteristic absorption bands based on its functional groups.[3][4] [5]



Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group	Appearance of the Peak
3400–3250	N–H stretch	Primary Amine	Two sharp bands
3100–3000	C-H stretch	Aromatic	Multiple sharp bands
1650–1580	N-H bend	Primary Amine	Medium
1600–1400	C=C stretch	Aromatic Ring	Multiple bands
1335–1250	C-N stretch	Aromatic Amine	Strong

### **Mass Spectrometry (MS)**

Mass Spectrometry Data of 6-Aminoisoquinoline

The following mass-to-charge ratios (m/z) are the most prominent peaks observed in the mass spectrum of 6-Aminoisoquinoline.[6]

m/z	Interpretation
144	Molecular Ion [M]+
117	Fragment
116	Fragment

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of 6-Aminoisoquinoline is prepared by dissolving 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>). The solution is transferred to a 5 mm NMR tube. The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.



#### Infrared (IR) Spectroscopy

For a solid sample like 6-Aminoisoquinoline, the spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet. This pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm<sup>-1</sup>.

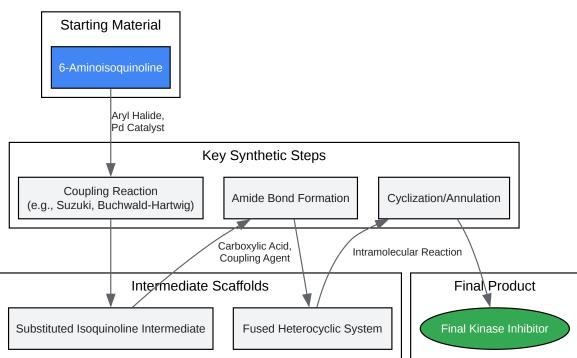
#### **Mass Spectrometry (MS)**

Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS). The sample is introduced into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by an electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

# Mandatory Visualization Synthetic Workflow for Kinase Inhibitors

6-Aminoisoquinoline is a key intermediate in the synthesis of various kinase inhibitors.[7][8] The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor starting from 6-Aminoisoquinoline.





#### General Synthetic Workflow for Kinase Inhibitors

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Caption: A generalized workflow for the synthesis of kinase inhibitors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 6-Aminoisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061904#spectroscopic-data-of-6-aminoisoquinolin-5ol-nmr-ir-mass-spec]

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